4-Hydroxymidazolam

GABAA Receptor Pharmacology Metabolite Activity In Vitro Pharmacology

4-Hydroxymidazolam (≤5% of midazolam dose) is a minor CYP3A metabolite serving as a critical reference standard for CYP3A phenotyping. Unlike 1'-hydroxymidazolam, its formation is less sensitive to CYP3A5 polymorphisms, providing a non-confounded CYP3A4/5 biomarker. • Preferred analyte for clinical DDI & pharmacogenetic studies • Distinct LC-MS/MS properties with low endogenous interference • Available as certified reference solution or neat solid for method validation

Molecular Formula C18H13ClFN3O
Molecular Weight 341.8 g/mol
CAS No. 59468-85-8
Cat. No. B1200804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymidazolam
CAS59468-85-8
Synonyms4-hydroxymidazolam
4-OH-MDZ
Molecular FormulaC18H13ClFN3O
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F
InChIInChI=1S/C18H13ClFN3O/c1-10-21-9-16-18(24)22-17(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)23(10)16/h2-9,18,24H,1H3
InChIKeyZYISITHKPKHPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxymidazolam (CAS 59468-85-8): A Minor Midazolam Metabolite with Distinct Pharmacological and Analytical Roles


4-Hydroxymidazolam (4-OH-MDZ) is a hydroxylated metabolite of the benzodiazepine midazolam, formed via cytochrome P450 3A4/5 (CYP3A4/5) mediated oxidation. It is an imidazobenzodiazepine that exists as a minor circulating metabolite, constituting approximately 5% or less of midazolam biotransformation products [1]. Unlike its parent compound and the major metabolite 1'-hydroxymidazolam, 4-OH-MDZ exhibits significantly reduced affinity for the central benzodiazepine receptor, yet it serves as a critical analytical reference standard and a biomarker for CYP3A activity . This compound's unique metabolic profile and its distinct formation ratio relative to 1'-hydroxymidazolam provide essential specificity in drug metabolism and pharmacokinetic studies.

4-Hydroxymidazolam: Why This Minor Metabolite Cannot Be Interchanged with Its Major Counterpart or Parent Drug


4-Hydroxymidazolam is not a generic substitute for 1'-hydroxymidazolam or midazolam due to fundamental differences in receptor pharmacology, metabolic regulation, and analytical utility. In vitro binding studies show that 4-OH-MDZ has only 7% of the benzodiazepine receptor affinity of midazolam, compared to 20% for 1'-hydroxymidazolam [1]. Furthermore, the CYP3A-mediated formation of these two metabolites is differentially modulated by allosteric effectors and genetic polymorphisms . For example, CYP3A5 expression significantly increases the 1'-OH-MDZ/4-OH-MDZ formation ratio [2], making the two metabolites non-interchangeable as biomarkers of CYP3A activity. In analytical workflows, substitution with an incorrect hydroxylated metabolite compromises assay accuracy and invalidates pharmacokinetic modeling.

Quantitative Differentiation of 4-Hydroxymidazolam: Head-to-Head Evidence Against 1'-Hydroxymidazolam and Midazolam


Receptor Binding Affinity: 4-Hydroxymidazolam is 2.9-Fold Weaker than 1'-Hydroxymidazolam at the Benzodiazepine Site

In competitive radioligand binding assays using rat brain membrane preparations, 4-hydroxymidazolam exhibits only 7% of the benzodiazepine receptor affinity of midazolam, whereas the major metabolite 1'-hydroxymidazolam retains 20% of the parent drug's affinity [1]. This represents a 2.9-fold lower relative binding affinity for 4-OH-MDZ compared to 1'-OH-MDZ. The experimental context is an in vitro receptor binding study where the affinity of midazolam is normalized to 100%.

GABAA Receptor Pharmacology Metabolite Activity In Vitro Pharmacology

Metabolic Formation Ratio: CYP3A5 Expression Increases 1'-OH-MDZ/4-OH-MDZ Ratio, Demonstrating Distinct Regulatory Pathways

In a study using purified CYP3A enzymes in a reconstituted system, CYP3A5 displayed a 2-fold greater rate of 1'-hydroxymidazolam formation compared to CYP3A4, while the rate of 4-hydroxymidazolam formation was similar between the two isoforms [1]. This resulted in a significantly higher 1'-OH-MDZ/4-OH-MDZ formation ratio for CYP3A5 (P < 0.001). The experimental context was a reconstituted in vitro system containing dilauroylphosphatidylcholine, cytochrome b5, and NADPH-cytochrome P450 reductase.

CYP3A Phenotyping Drug Metabolism Regioselective Hydroxylation

Allosteric Modulation: 1'-OH-MDZ/4-OH-MDZ Ratio Shifts from >5 to 1.1 Under Homotropic Cooperativity

In human liver microsomes, increasing concentrations of midazolam (the substrate) induce homotropic cooperativity, which alters the regioselectivity of CYP3A4. At low midazolam concentrations, the 1'-hydroxymidazolam to 4-hydroxymidazolam formation ratio is typically high (e.g., >5). However, as midazolam concentration increases to 250 µM, this ratio decreases to a maximum of 1.1 . This demonstrates that the formation of 4-OH-MDZ is proportionally less sensitive to substrate-induced allosteric effects compared to 1'-OH-MDZ.

CYP3A4 Allosterism Drug-Drug Interactions In Vitro Metabolism

In Vivo Pharmacokinetic Ratio Shift: Fluconazole Decreases 1'-OH-MDZ/4-OH-MDZ AUC Ratio by 46-58% in Humans

A clinical study in healthy volunteers demonstrated that pretreatment with the CYP3A inhibitor fluconazole alters the relative formation of midazolam metabolites in vivo. After fluconazole administration, the ratio of the area under the curve (AUC) for 1'-OH-MDZ to AUC for 4-OH-MDZ decreased by 46-58% [1]. This was accompanied by a 35-62% increase in the AUC(4-OH-MDZ)/AUC(MDZ) ratio and a 5-37% decrease in the AUC(1'-OH-MDZ)/AUC(MDZ) ratio. The experimental context was a crossover study design with healthy volunteers.

Clinical Pharmacology CYP3A Phenotyping Drug Interaction

Optimal Procurement and Application Scenarios for 4-Hydroxymidazolam Based on Differential Evidence


CYP3A Phenotyping Assays Requiring a Stable, Low-Variability Metabolite Biomarker

Given that 4-OH-MDZ formation is less sensitive to CYP3A5 genetic polymorphism and allosteric modulation compared to 1'-OH-MDZ [1], 4-hydroxymidazolam is the preferred analyte for CYP3A phenotyping studies where a stable, non-confounded measure of CYP3A4/5 activity is required. This is particularly critical in pharmacogenetic studies and clinical drug interaction trials where the 1'-OH-MDZ/4-OH-MDZ ratio serves as a diagnostic marker for CYP3A5 expression [1].

Analytical Reference Standards for LC-MS/MS Quantification in Pharmacokinetic Studies

4-Hydroxymidazolam is an essential certified reference material for the accurate quantification of midazolam metabolites in biological matrices. Its distinct chromatographic properties and lower endogenous interference compared to 1'-OH-MDZ make it a reliable internal standard for LC-MS/MS methods . Procurement of a highly pure, certified reference standard (e.g., Cerilliant® 4-Hydroxymidazolam solution) is mandatory for method validation and quality control in clinical and forensic toxicology laboratories .

In Vitro Drug-Drug Interaction (DDI) Studies Focusing on CYP3A4 Allosterism

The differential modulation of 1'-OH-MDZ and 4-OH-MDZ formation under allosteric conditions makes 4-hydroxymidazolam an indispensable analyte for in vitro DDI studies. Researchers investigating heterotropic cooperativity of CYP3A4 use the 1'-OH-MDZ/4-OH-MDZ formation ratio as a primary endpoint . Because 4-OH-MDZ formation is less sensitive to homotropic cooperativity , it serves as a critical internal control, ensuring that observed shifts in metabolite ratios are due to allosteric effects rather than assay variability.

Forensic and Clinical Toxicology Confirmation Assays

In forensic toxicology, the detection of 4-hydroxymidazolam alongside 1'-hydroxymidazolam confirms midazolam exposure and can provide insight into time since ingestion or metabolic capacity. The use of stable-labeled internal standards, such as 4-Hydroxymidazolam-D4, is essential for accurate quantification by LC-MS/MS in urine drug testing and post-mortem analysis . Given its minor metabolite status (≤5% of dose) [2], the presence of 4-OH-MDZ is a specific indicator of midazolam metabolism and can help differentiate between recent and past exposure when interpreted in the context of the 1'-OH-MDZ/4-OH-MDZ ratio.

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